Oleoyl coenzyme A lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Substrate for Enzyme Studies:

One primary application of Oleoyl-CoA lithium salt is as a substrate for studying enzymes involved in fatty acid metabolism. Its structure includes oleic acid (a monounsaturated fatty acid) linked to coenzyme A. This allows researchers to investigate the activity and specificity of enzymes like acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in cholesterol esterification. [Source: Santa Cruz Biotechnology - ]

Investigating Fatty Acid Biosynthesis:

Oleoyl-CoA plays a crucial role in the biosynthesis of specific lipids. Researchers can utilize Oleoyl-CoA lithium salt to study the pathways involved in the production of 1-alkyl-2,3-diacylglycerol (ADG) and very long-chain monounsaturated fatty acids. By understanding these processes, scientists can gain insights into cellular fat metabolism and potential therapeutic targets. [Source: Sigma-Aldrich - ]

Potential Modulator of Ion Channels:

Studies suggest that Oleoyl-CoA might activate sulfonylurea receptor 1 (SUR1), a protein linked to ATP-sensitive potassium channels (KATP channels) in Xenopus oocytes. KATP channels play a vital role in regulating insulin secretion and blood sugar levels. Further research is needed to explore the potential implications of this finding for diabetes and related conditions. [Source: MedChemExpress - ]

Metabolite Identification:

Oleoyl-CoA has been identified as a metabolite in both Escherichia coli and mice. This finding allows researchers to study metabolic pathways in these organisms and gain insights into their overall physiology. [Source: MedChemExpress - ]

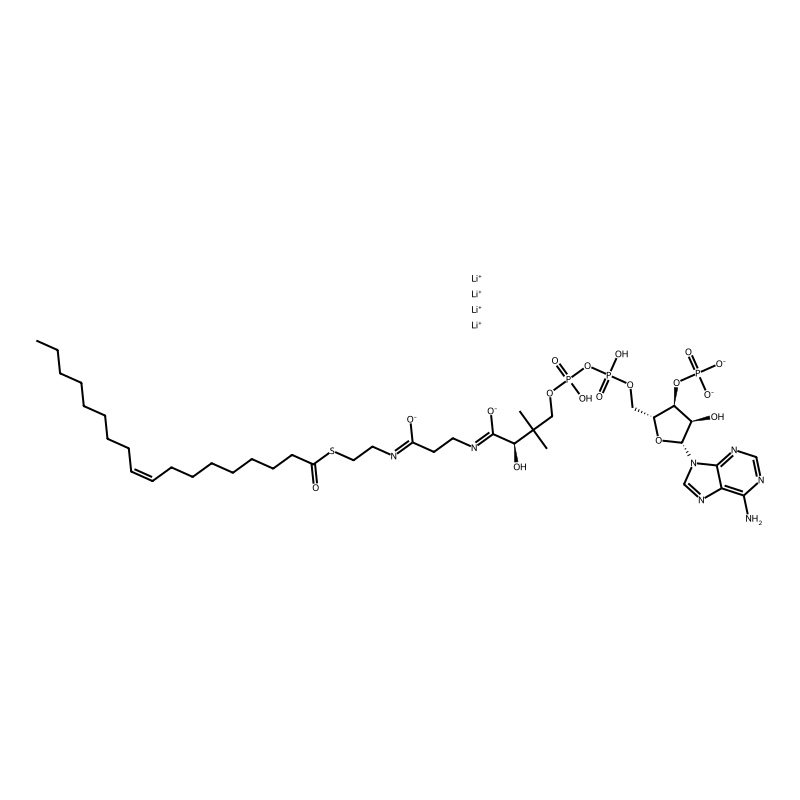

Oleoyl coenzyme A lithium salt is a derivative of coenzyme A, specifically an acyl-CoA compound where oleic acid is the acyl group. Its chemical formula is C₃₉H₆₄Li₄N₇O₁₇P₃S, and it has a CAS number of 188824-37-5. This compound appears as a clear, colorless solution when dissolved in water at a concentration of 5% and has a maximum absorption wavelength (λmax) ranging from 257 to 259 nm . Oleoyl coenzyme A lithium salt plays a crucial role in various biochemical pathways, acting primarily as an acyl group carrier in lipid metabolism.

Oleoyl-CoA plays a vital role in cellular metabolism, particularly fatty acid metabolism. It functions as a substrate for various enzymes involved in:

- Fatty acid activation: Oleoyl-CoA formation activates oleic acid for further metabolism like synthesis of triglycerides or cholesterol esters.

- Fatty acid oxidation: In mitochondria, Oleoyl-CoA undergoes beta-oxidation, a stepwise breakdown to generate energy (ATP).

- Regulation: Oleoyl-CoA levels can influence gene expression and protein activity related to lipid metabolism.

While extensive safety data is unavailable, some general precautions are recommended when handling Oleoyl-CoA lithium:

- Wear personal protective equipment like gloves and eye protection to avoid skin and eye contact.

- Handle in a well-ventilated area due to the potential for formation of volatile breakdown products.

- Follow proper disposal procedures for biological materials.

- Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which catalyzes the esterification of cholesterol.

- Acyl-CoA dehydrogenases, which are involved in fatty acid oxidation.

These reactions are vital for lipid metabolism and energy production within cells .

The biological activity of oleoyl coenzyme A lithium salt is significant in metabolic processes. It functions as an acyl donor in lipid biosynthesis and is involved in the regulation of fatty acid metabolism. Studies indicate that it may influence cellular signaling pathways and gene expression related to lipid metabolism and energy homeostasis . Additionally, it has been used to investigate the specificity and kinetics of various enzymes, providing insights into metabolic regulation.

Oleoyl coenzyme A lithium salt can be synthesized through several methods:

- Direct Acylation: Coenzyme A can be directly acylated using oleic acid in the presence of activating agents.

- Enzymatic Synthesis: Enzymes such as acyl-CoA synthetases can catalyze the formation of oleoyl coenzyme A from oleic acid and coenzyme A.

- Chemical Modification: The sodium or potassium salts of oleoyl coenzyme A can be converted to their lithium counterparts through ion exchange methods .

Oleoyl coenzyme A lithium salt has diverse applications in biochemical research:

- Metabolic Studies: It is employed to study lipid metabolism and enzyme kinetics.

- Pharmaceutical Research: The compound is used in drug development targeting metabolic disorders.

- Biotechnology: It serves as a substrate for producing bioactive lipids and other metabolites in microbial fermentation processes .

Research on oleoyl coenzyme A lithium salt has revealed its interactions with various proteins and enzymes involved in lipid metabolism. Notably, it has been shown to modulate the activity of cholesterol acyltransferases, influencing cholesterol homeostasis. Interaction studies have also explored its role in signaling pathways related to energy balance and metabolic health .

Oleoyl coenzyme A lithium salt belongs to a class of compounds known as acyl-coenzyme A derivatives. Here are similar compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Palmitoyl Coenzyme A | Derived from palmitic acid; involved in fatty acid synthesis. |

| Stearoyl Coenzyme A | Derived from stearic acid; plays a role in membrane fluidity. |

| Myristoyl Coenzyme A | Derived from myristic acid; important for protein modification. |

| Linoleoyl Coenzyme A | Contains linoleic acid; involved in polyunsaturated fatty acid metabolism. |

Oleoyl coenzyme A lithium salt stands out due to its specific role in regulating cholesterol metabolism and its unique fatty acid chain structure, which influences its interaction with enzymes compared to other acyl-CoA derivatives .

Molecular Structure and Composition

Thioester Bond Formation with Coenzyme A

Oleoyl coenzyme A lithium salt is characterized by its distinctive thioester bond formation between oleic acid and coenzyme A [2] [7]. The thioester linkage represents a high-energy bond that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of oleic acid [7]. This thioester bond formation is catalyzed by acyl-coenzyme A synthetases in a two-step mechanism that first produces an adenylated intermediate followed by thioester formation [11] [30]. The thioester bond exhibits enhanced stability within the native structural environment compared to denaturing conditions, with hydrolysis rates being reproducibly lower under physiological conditions [24]. Studies have demonstrated that the thioester bond in protein conjugates maintains greater structural integrity, preventing wasteful hydrolysis through modest stabilizing effects of the protein structure itself [24].

Unsaturated Fatty Acid Chain Configuration (C18:1 Δ9)

The oleic acid component of oleoyl coenzyme A lithium salt features an eighteen-carbon monounsaturated fatty acid chain with a single double bond at the Δ9 position [14] [18]. This configuration is designated as (9Z)-octadec-9-enoic acid, where the Z notation indicates the cis configuration of the double bond [14] [18]. The fatty acid chain has the structural formula CH₃-(CH₂)₇-CH=CH-(CH₂)₇-COOH, representing the most common monounsaturated fatty acid found in nature [14]. The Δ9 desaturation is produced through the action of stearoyl-coenzyme A 9-desaturase, an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in monounsaturated fatty acid formation [34] [36]. This delta-9-cis desaturation converts saturated fatty acyl-coenzymes A substrates, with the enzyme introducing a single double bond between carbon-9 and carbon-10 of long-chain acyl-coenzymes A from de novo synthesis [34] [36].

Physicochemical Characteristics

Molecular Weight and Formula (C₃₉H₆₈LiN₇O₁₇P₃S)

The molecular formula of oleoyl coenzyme A lithium salt is C₃₉H₆₈LiN₇O₁₇P₃S, with a molecular weight of 1038.92 grams per mole [17]. Alternative formulations in the literature report the tetralithium salt form as C₃₉H₆₄Li₄N₇O₁₇P₃S with a molecular weight of 1055.71 grams per mole [2] [28]. The free acid form of oleoyl coenzyme A has the molecular formula C₃₉H₆₈N₇O₁₇P₃S with an average molecular weight of 1031.98 grams per mole [6] [7] [13].

| Property | Value |

|---|---|

| Molecular Formula (Lithium Salt) | C₃₉H₆₈LiN₇O₁₇P₃S |

| Molecular Weight (Lithium Salt) | 1038.92 g/mol |

| Molecular Formula (Free Acid) | C₃₉H₆₈N₇O₁₇P₃S |

| Molecular Weight (Free Acid) | 1031.98 g/mol |

| Monoisotopic Mass | 1031.360524 g/mol |

Solubility and Stability in Aqueous/Organic Solvents

Oleoyl coenzyme A lithium salt demonstrates limited solubility in aqueous solutions, with fatty acyl-coenzymes A being soluble in water to concentrations less than 50 milligrams per milliliter [19]. The compound exhibits solubility in methanol:water and chloroform:methanol:water solvent systems in ratios of 80:20:2 to 65:25:4 by volume [19]. The compound is classified as a very hydrophobic molecule that is practically insoluble in water and relatively neutral in character [6]. Stability studies indicate that fatty acyl-coenzymes A are not stable in aqueous solution and will degrade rapidly when stored in water, with aqueous solutions requiring storage at 2-8°C and usage within one day [19] [21]. Solutions stored at -80°C have been reported to maintain stability for up to six months, while solutions stored at -20°C in aliquots remain stable for no longer than two weeks [21].

Synthesis and Purification Methods

Enzymatic Activation via Acyl-CoA Synthetases

The enzymatic synthesis of oleoyl coenzyme A occurs through the action of long-chain acyl-coenzyme A synthetases, which activate fatty acids by thioesterification to coenzyme A [11] [30]. These enzymes catalyze the formation of fatty acyl-coenzyme A through a two-step process proceeding through an adenylated intermediate [30]. The reaction mechanism follows a "bi uni uni bi ping-pong" mechanism where adenosine triphosphate and long-chain fatty acid enter the enzyme's active site simultaneously [30]. In the first step, the negatively charged oxygen on the fatty acid attacks the alpha phosphate on adenosine triphosphate, forming an adenosine triphosphate-long chain fatty acid intermediate [30]. The overall reaction is: Fatty acid + coenzyme A + adenosine triphosphate → Acyl-coenzyme A + adenosine monophosphate + pyrophosphate [11] [30]. Long-chain fatty acyl-coenzyme A synthetases exhibit substrate specificity for fatty acids containing 16-22 carbons, with thirteen acyl-coenzyme A synthetase isoforms organized into three subfamilies participating in long-chain fatty acid activation [31].

Lithium Salt Formation for Enhanced Stability

The formation of lithium salt derivatives of oleoyl coenzyme A enhances the compound's stability and handling characteristics [1] [17]. Lithium salt formation provides improved stability compared to the free acid form, enabling better preservation of the thioester bond under storage conditions [16]. The lithium cation forms ionic interactions with the negatively charged phosphate groups present in the coenzyme A moiety, creating a more stable crystalline structure [16]. Commercial preparations utilize lithium salt formation as a standard method for improving the shelf-life and handling properties of acyl-coenzyme A derivatives [1] [17]. The lithium salt form demonstrates enhanced resistance to hydrolysis and degradation compared to other salt forms, making it the preferred formulation for research applications [17].